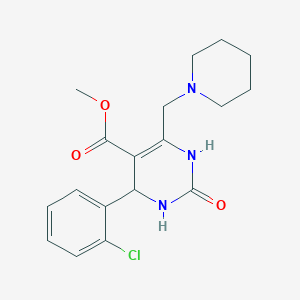![molecular formula C26H24N2O5 B5372435 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine, also known as Boc-L-Phe(4-OMe)-Acr-Phg-OH, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is not fully understood. However, studies have shown that it may act as a proteasome inhibitor, which can lead to the accumulation of misfolded proteins and ultimately induce apoptosis in cancer cells. Additionally, this compound(4-OMe)-Acr-Phg-OH has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound(4-OMe)-Acr-Phg-OH has been shown to have various biochemical and physiological effects. In cancer cells, this compound(4-OMe)-Acr-Phg-OH has been shown to induce apoptosis by inhibiting the proteasome and inducing the accumulation of misfolded proteins. In neurodegenerative diseases, this compound(4-OMe)-Acr-Phg-OH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is its potential as a therapeutic agent in various fields. Additionally, its synthesis method is relatively straightforward using SPPS techniques. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH research. One potential direction is the development of this compound(4-OMe)-Acr-Phg-OH as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects. Finally, this compound(4-OMe)-Acr-Phg-OH may have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future research.
合成法
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step involves the attachment of Boc-L-phenylalanine to a solid support resin. The Boc group is then removed, and the 4-methoxyphenyl group is added using a standard Fmoc-chemistry protocol. The acryloyl group is then added, followed by the attachment of the protected phenylglycine residue. Finally, the peptide is cleaved from the resin and deprotected to yield this compound(4-OMe)-Acr-Phg-OH.
科学的研究の応用
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH has been used in various scientific research applications, including drug discovery and development, cancer research, and neurodegenerative disease research. In drug discovery and development, this compound(4-OMe)-Acr-Phg-OH has been used as a lead compound for the development of new drugs due to its potential as a therapeutic agent. In cancer research, this compound(4-OMe)-Acr-Phg-OH has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative disease research, this compound(4-OMe)-Acr-Phg-OH has been shown to have potential as a neuroprotective agent.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-33-21-14-12-19(13-15-21)16-22(27-24(29)20-10-6-3-7-11-20)25(30)28-23(26(31)32)17-18-8-4-2-5-9-18/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFIVORGCPBGN-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CC2=CC=CC=C2)C(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5372357.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)
![(1R*,2R*,6S*,7S*)-4-(2-biphenylylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5372383.png)


![methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5372400.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![3-(piperidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B5372402.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5372414.png)
![ethyl 5-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5372420.png)
![2-methyl-4-[4-(2-methylphenoxy)-1-piperidinyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5372421.png)
![2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5372422.png)